molecular formula C12H12N2O4 B3324992 Unii-8ZU3bgy7CC CAS No. 202406-59-5

Unii-8ZU3bgy7CC

Cat. No.: B3324992
CAS No.: 202406-59-5
M. Wt: 251.21 g/mol
InChI Key: IEPXMKJNWPXDBP-AIGZGMKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound known as Unii-8ZU3bgy7CC, also referred to as 4-Hydroxyphenobarbital, 2-13C-1,3-15N2, is a versatile material used in scientific research. It has a molecular formula of C12H12N2O4 and a molecular weight of 251.2142. This compound is notable for its applications in various fields, including medicine, nanotechnology, and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenobarbital, 2-13C-1,3-15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the phenobarbital structure. The synthetic route typically starts with the preparation of isotopically labeled urea and malonic acid derivatives, which are then subjected to cyclization reactions under controlled conditions to form the barbiturate ring system. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the incorporation of the isotopic labels.

Industrial Production Methods

In industrial settings, the production of 4-Hydroxyphenobarbital, 2-13C-1,3-15N2 is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyphenobarbital, 2-13C-1,3-15N2 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the barbiturate ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-Hydroxyphenobarbital, 2-13C-1,3-15N2 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying isotopic effects in chemical reactions and mechanisms.

    Biology: It is used in metabolic studies to trace the fate of barbiturates in biological systems.

    Medicine: It is employed in pharmacokinetic studies to understand the distribution and metabolism of barbiturates in the body.

    Industry: It finds applications in the development of new materials and nanotechnology due to its isotopic labeling.

Mechanism of Action

The mechanism of action of 4-Hydroxyphenobarbital, 2-13C-1,3-15N2 involves its interaction with the central nervous system. It acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The isotopic labels do not alter the fundamental mechanism but allow for detailed studies of the compound’s pharmacokinetics and metabolism.

Comparison with Similar Compounds

4-Hydroxyphenobarbital, 2-13C-1,3-15N2 can be compared with other barbiturates such as:

    Phenobarbital: Similar in structure but lacks isotopic labeling.

    Secobarbital: Another barbiturate with different pharmacokinetic properties.

    Amobarbital: Differing in its duration of action and metabolic pathways.

The uniqueness of 4-Hydroxyphenobarbital, 2-13C-1,3-15N2 lies in its isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies, providing insights that are not possible with non-labeled compounds.

Properties

IUPAC Name

5-ethyl-5-(4-hydroxyphenyl)-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18)/i11+1,13+1,14+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPXMKJNWPXDBP-AIGZGMKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(C(=O)[15NH][13C](=O)[15NH]C1=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202406-59-5
Record name 4-Hydroxyphenobarbital, 2-13c-1,3-15N2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202406595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYPHENOBARBITAL, 2-13C-1,3-15N2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZU3BGY7CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-8ZU3bgy7CC
Reactant of Route 2
Unii-8ZU3bgy7CC
Reactant of Route 3
Unii-8ZU3bgy7CC
Reactant of Route 4
Reactant of Route 4
Unii-8ZU3bgy7CC
Reactant of Route 5
Unii-8ZU3bgy7CC
Reactant of Route 6
Unii-8ZU3bgy7CC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.